FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578)
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Overview
Description
FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) is a fluorescein isothiocyanate (FITC)-labeled segment of the Herpes Simplex Virus type 2 (HHV-2) Envelope Glycoprotein G. This segment encompasses amino acids 561 to 578 and is an immunodominant region of glycoprotein G (gG-2), which reacts with all herpes simplex virus type 2 (HSV-2) sera .
Mechanism of Action
Target of Action
The primary target of the compound FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is the Herpes Simplex Virus type 2 (HSV-2) . This compound is a segment of the HHV-2 Envelope Glycoprotein G encompassing amino acids 561 to 578 . This region is an immunodominant part of glycoprotein G (gG-2) and exhibits reactivity with all HSV-2 sera .
Mode of Action
The compound FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is a fluorescein isothiocyanate (FITC)-labeled segment of the HHV-2 Envelope Glycoprotein G The FITC label allows for the visualization of the compound’s interaction with its targets
Biochemical Pathways
It is known that the compound is reactive with all hsv-2 sera , suggesting that it may play a role in the immune response to HSV-2
Result of Action
Its reactivity with all hsv-2 sera suggests that it may play a role in the immune response to hsv-2
Action Environment
The efficacy and stability of FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) may be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules or ions in the solution. The compound is recommended to be stored at temperatures below -15°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: The temporary protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) primarily undergoes:
Substitution Reactions: The FITC label can be substituted with other fluorescent tags.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the sulfur-containing amino acids.
Common Reagents and Conditions
Substitution: FITC can be replaced using reagents like NHS-fluorescein under mild conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are commonly used.
Major Products
Substitution: Different fluorescently labeled peptides.
Oxidation: Oxidized forms of the peptide.
Reduction: Reduced forms of the peptide
Scientific Research Applications
FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) has several scientific research applications:
Immunology: Used as an antigen in immunoassays to detect HSV-2 antibodies.
Virology: Helps in studying the immune response to HSV-2.
Vaccine Development: Potential use as a vaccine antigen for HSV-2.
Fluorescence Microscopy: Utilized in fluorescence microscopy to visualize viral components
Comparison with Similar Compounds
Similar Compounds
FITC-|AAhx-HHV-1 Envelope Glycoprotein G (561-578): Similar in structure but specific to HSV-1.
FITC-|AAhx-HHV-2 Envelope Glycoprotein D (561-578): Another segment of HHV-2 Envelope Glycoprotein but different in amino acid sequence.
Uniqueness
FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) is unique due to its specific reactivity with HSV-2 sera and its use as an immunodominant antigen. This specificity makes it a valuable tool in HSV-2 research and diagnostics .
Properties
IUPAC Name |
(4S)-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[2-[[(2S)-4-carboxy-1-[(2S)-2-[(2S)-2-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H128N20O44S/c1-49(87(150)106-46-76(130)112-64(41-83(142)143)89(152)108-47-75(129)111-62(27-32-82(140)141)99(162)124-36-10-15-71(124)100(163)123-35-9-14-70(123)98(161)116-61(26-31-81(138)139)92(155)118-65(42-84(144)145)94(157)119-66(43-85(146)147)95(158)120-67(44-86(148)149)96(159)121-68(48-125)101(164)165)109-74(128)45-107-88(151)58(23-28-78(132)133)113-93(156)63(37-50-11-4-2-5-12-50)117-91(154)59(24-29-79(134)135)114-90(153)60(25-30-80(136)137)115-97(160)69-13-8-34-122(69)77(131)16-6-3-7-33-105-103(169)110-51-17-20-55-54(38-51)102(166)168-104(55)56-21-18-52(126)39-72(56)167-73-40-53(127)19-22-57(73)104/h2,4-5,11-12,17-22,38-40,49,58-71,125-127H,3,6-10,13-16,23-37,41-48H2,1H3,(H,106,150)(H,107,151)(H,108,152)(H,109,128)(H,111,129)(H,112,130)(H,113,156)(H,114,153)(H,115,160)(H,116,161)(H,117,154)(H,118,155)(H,119,157)(H,120,158)(H,121,159)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,164,165)(H2,105,110,169)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOHKHHWWVDRMH-AWRIMOMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H128N20O44S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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